molecular formula C15H11FN2O2S B2363034 4-fluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide CAS No. 946341-14-6

4-fluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide

Cat. No.: B2363034
CAS No.: 946341-14-6
M. Wt: 302.32
InChI Key: SLHGADVWNYMRNA-UHFFFAOYSA-N
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Description

4-fluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide is a synthetic organic compound that features a benzamide core substituted with a fluoro group and an isoxazole ring bearing a thiophene moiety

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine derivative.

Scientific Research Applications

4-fluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a fluoro group, isoxazole ring, and thiophene moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

4-fluoro-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O2S/c16-11-5-3-10(4-6-11)15(19)17-9-12-8-13(20-18-12)14-2-1-7-21-14/h1-8H,9H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHGADVWNYMRNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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